molecular formula C11H8N2O3S2 B12120752 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-61-0

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B12120752
CAS No.: 82158-61-0
M. Wt: 280.3 g/mol
InChI Key: RGJUEHCLCQAVGK-YVMONPNESA-N
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Description

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with the molecular formula C11H8N2O3S2 and a molecular weight of 280.32 g/mol This compound is characterized by its unique structure, which includes a thiazolidine ring, a pyridine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with 3-carboxymethylrhodanine . The reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Carboxymethyl-5-(pyridin-4-ylmethylene)-rhodanine: Similar structure but lacks the acetic acid moiety.

    (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar thiazolidine ring but different substituents.

Uniqueness

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of a thiazolidine ring, a pyridine ring, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

82158-61-0

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)5-7-1-3-12-4-2-7/h1-5H,6H2,(H,14,15)/b8-5-

InChI Key

RGJUEHCLCQAVGK-YVMONPNESA-N

Isomeric SMILES

C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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